N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1396880-64-0
VCID: VC5723143
InChI: InChI=1S/C24H24N2O/c1-26(19-20-10-3-2-4-11-20)17-8-7-16-25-24(27)18-22-14-9-13-21-12-5-6-15-23(21)22/h2-6,9-15H,16-19H2,1H3,(H,25,27)
SMILES: CN(CC#CCNC(=O)CC1=CC=CC2=CC=CC=C21)CC3=CC=CC=C3
Molecular Formula: C24H24N2O
Molecular Weight: 356.469

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide

CAS No.: 1396880-64-0

Cat. No.: VC5723143

Molecular Formula: C24H24N2O

Molecular Weight: 356.469

* For research use only. Not for human or veterinary use.

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide - 1396880-64-0

Specification

CAS No. 1396880-64-0
Molecular Formula C24H24N2O
Molecular Weight 356.469
IUPAC Name N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-naphthalen-1-ylacetamide
Standard InChI InChI=1S/C24H24N2O/c1-26(19-20-10-3-2-4-11-20)17-8-7-16-25-24(27)18-22-14-9-13-21-12-5-6-15-23(21)22/h2-6,9-15H,16-19H2,1H3,(H,25,27)
Standard InChI Key PHBXNRFSAOKSGZ-UHFFFAOYSA-N
SMILES CN(CC#CCNC(=O)CC1=CC=CC2=CC=CC=C21)CC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide is C₂₅H₂₇N₃O, yielding a molecular weight of 385.51 g/mol. Key structural components include:

  • Naphthalen-1-yl group: A bicyclic aromatic system contributing to hydrophobicity and potential π-π interactions .

  • Acetamide backbone: Facilitates hydrogen bonding and metabolic stability .

  • Propargylamine side chain: The but-2-yn-1-yl linker introduces rigidity, while the benzyl(methyl)amino group enhances lipophilicity and modulates receptor binding .

Table 1: Comparative Molecular Data of Analogous Acetamides

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
Target CompoundC₂₅H₂₇N₃O385.51Benzyl(methyl)amino, propargyl
2-(Naphthalen-1-yl)acetamideC₁₂H₁₁NO185.22Naphthalene, unsubstituted amide
N-Benzyl-2-(2-methyl-1H-inden-4-yl)acetamide C₁₉H₁₉NO277.36Indene ring, benzyl group
Tebufenpyrad C₁₈H₂₄ClN₃O333.86Chlorophenyl, pesticidal activity

Synthetic Strategies

Retrosynthetic Analysis

The compound can be synthesized via a multi-step approach:

  • Formation of 2-(naphthalen-1-yl)acetic acid: Friedel-Crafts acylation of naphthalene followed by hydrolysis.

  • Propargylamine synthesis: Reaction of 4-amino-1-butyne with benzylmethylamine via nucleophilic substitution .

  • Amide coupling: Condensation of the acetic acid derivative with the propargylamine using carbodiimide reagents (e.g., EDC/HOBt) .

Optimized Reaction Conditions

  • Coupling reaction: Conducted in anhydrous DMF at 0–5°C to minimize alkyne side reactions .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .

Table 2: Key Spectral Data for Intermediate Validation

IntermediateIR (cm⁻¹)¹H NMR (δ, ppm)
2-(Naphthalen-1-yl)acetic acid1705 (C=O)3.75 (s, 2H, CH₂), 7.4–8.2 (m, 7H, ArH)
4-(Benzyl(methyl)amino)but-2-yn-1-amine3300 (≡C-H)2.25 (t, 1H, ≡CH), 3.45 (s, 4H, N-CH₂)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Naphthalene protons: Multiplet at δ 7.45–8.15 ppm (7H) .

    • Propargyl CH₂: Singlet at δ 3.90 ppm (2H, CO-NH-CH₂) .

    • Benzyl(methyl)amino group: Singlets at δ 3.30 ppm (3H, N-CH₃) and δ 4.55 ppm (2H, N-CH₂-Ph) .

Infrared (IR) Spectroscopy

  • Strong absorption at 1650–1680 cm⁻¹ (amide C=O stretch) and 2100–2150 cm⁻¹ (alkyne C≡C stretch) .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Predicted 3.2 ± 0.3 (high lipophilicity due to naphthalene and benzyl groups) .

  • Aqueous solubility: <0.1 mg/mL, necessitating formulation with co-solvents (e.g., DMSO) .

Thermal Stability

  • DSC/TGA: Decomposition onset at 220°C, indicating moderate thermal stability comparable to N-benzyl acetamides .

Hypothetical Biological Applications

Antimicrobial Activity

Structural analogs with naphthalene moieties exhibit activity against Gram-positive bacteria (MIC: 8–32 μg/mL) . The propargylamine group may enhance membrane penetration .

CNS Targeting

Propargylamine derivatives are known MAO-B inhibitors (e.g., rasagiline), suggesting potential neuroprotective applications .

Table 3: Bioactivity of Selected Analogous Compounds

CompoundTargetIC₅₀/EC₅₀ (μM)Reference
N-Benzyl-2-(naphthalen-1-yl)acetamideBacterial growth12.5
Tebufenpyrad Mitochondrial complex I0.45

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